molecular formula C22H38N6O8 B15161982 Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- CAS No. 821772-81-0

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-

Cat. No.: B15161982
CAS No.: 821772-81-0
M. Wt: 514.6 g/mol
InChI Key: ZPPPXQMQENBZLU-ZVZLPEGASA-N
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Description

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-: is a tetrapeptide composed of the amino acids glycine, L-leucine, L-proline, L-glutamine, and L-threonine Tetrapeptides are short chains of four amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

In an industrial setting, the production of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This tetrapeptide can undergo oxidation reactions, particularly at the proline and threonine residues.

    Reduction: Reduction reactions can target the peptide bonds, although these are less common.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups to the peptide.

Scientific Research Applications

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-prolyl-L-prolyl-L-leucyl-L-seryl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-
  • Glycyl-L-Prolyl-L-Glutamate

Uniqueness

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and therapeutic potentials, making it a valuable subject of study in peptide research.

Properties

CAS No.

821772-81-0

Molecular Formula

C22H38N6O8

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C22H38N6O8/c1-11(2)9-13(23)22(36)28-8-4-5-15(28)20(34)26-14(6-7-16(24)30)19(33)27-18(12(3)29)21(35)25-10-17(31)32/h11-15,18,29H,4-10,23H2,1-3H3,(H2,24,30)(H,25,35)(H,26,34)(H,27,33)(H,31,32)/t12-,13+,14+,15+,18+/m1/s1

InChI Key

ZPPPXQMQENBZLU-ZVZLPEGASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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